3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride
Overview
Description
3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N5 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazine scaffold have shown activity against various targets, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory targets . Further experimental validation is necessary to ascertain the specific target responsible for the whole cell activity .
Mode of Action
In silico investigations suggest that the target enzyme involved in the action of the compounds may be dpre1 . All the target compounds are docked within the active site of the DprE1 enzyme, demonstrating favorable binding interactions .
Biochemical Pathways
Compounds with a similar pyrazine scaffold have been shown to affect various biological pathways, leading to a wide range of biological activities .
Pharmacokinetics
In silico methods were used to predict the adme properties, physicochemical characteristics, and drug-like qualities of the target compounds .
Result of Action
Similar compounds have shown noteworthy activity against mycobacterium tuberculosis, with minimum inhibitory concentration (mic) values of ≤2125 μM . They also displayed significant antibacterial and antifungal activities .
Biochemical Analysis
Biochemical Properties
3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Mycobacterium tuberculosis H37Ra, exhibiting significant anti-tubercular activity . The compound’s interactions with enzymes and proteins are crucial for its biochemical properties, including enzyme inhibition and activation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound is non-toxic to human cells, such as HEK-293 (human embryonic kidney) cells . This indicates its potential for therapeutic applications without adverse effects on normal cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, thereby affecting biochemical pathways. The compound’s ability to bind to specific sites on enzymes and proteins leads to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits significant activity at specific concentrations, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its biochemical interactions and effects on cellular processes .
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)pyrazine-2-carbonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c11-7-9-10(14-4-3-13-9)15-5-1-8(12)2-6-15;;/h3-4,8H,1-2,5-6,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFWBFIDBDTTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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